molecular formula C9H13ClN2O2 B2410666 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344680-99-3

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2410666
CAS No.: 2344680-99-3
M. Wt: 216.67
InChI Key: PSJBARIBQJPANZ-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring an imidazo[1,2-a]pyridine core with a methyl substituent at the 8-position and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. It serves as a key building block in medicinal chemistry, particularly for peptidomimetics and bioactive molecule synthesis . Its synthesis typically involves multi-component reactions, such as the Groebke–Blackburn–Bien method, or enantioselective hydrogenation using ruthenium catalysts .

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJBARIBQJPANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the 2-aminopyridine nitrogen on the electrophilic carbonyl carbon of 1,1,3-trichloroacetone. Subsequent elimination of HCl forms the imidazo ring, with the methyl group retained at the 8-position.

Hydrogenation Stereochemistry

PtO₂-catalyzed hydrogenation selectively reduces the pyridine ring without affecting the ester group. The tetrahydro structure adopts a chair-like conformation, with the methyl group in an equatorial position to minimize steric strain.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 2.80–3.20 (m, 4H, CH₂), 4.15 (q, 2H, J = 7.2 Hz, OCH₂), 7.60 (s, 1H, ArH).
  • IR (KBr): 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch).

Purity Assessment

  • HPLC: >99% (C18 column, 0.1% TFA in H₂O/MeCN).
  • Melting Point: 215–217°C (decomposition).

Industrial-Scale Optimization

Cost-Effective Modifications

  • Catalyst Recycling: PtO₂ recovery via filtration reduces costs by 40%.
  • Solvent Substitution: Replacing DMF with acetonitrile in oxidation steps lowers toxicity.

Environmental Considerations

  • Waste Streams: CaCO₃ from hydrolysis is repurposed for pH adjustment in other batches.

Challenges in Methyl Group Introduction
Direct alkylation of the tetrahydro ring post-hydrogenation is inefficient due to steric hindrance. Current methods rely on methyl-containing starting materials.

Alternative Synthetic Pathways

  • Microwave-Assisted Synthesis: Reduces cyclo-condensation time from 10 hours to 30 minutes.
  • Enzymatic Oxidation: Lipases catalyze aldehyde oxidation, improving yield to 75%.

Scientific Research Applications

Antibacterial Activity

Research has shown that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride has potential as an antibacterial agent. Studies focused on synthesizing derivatives of this compound demonstrated significant antibacterial properties against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The zones of inhibition for some derivatives ranged from 22 mm to 33 mm, indicating strong antimicrobial activity.

Drug Development

The compound serves as a precursor for synthesizing various hydrazone derivatives that exhibit a wide range of biological activities. These derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects. The synthesis involves condensing the compound with aromatic aldehydes to yield hydrazone derivatives.

Pharmacological Studies

Pharmacological studies have indicated that this compound interacts with various biological targets, which is critical for understanding its mechanism of action. Interaction studies have focused on binding affinities to specific proteins involved in disease processes, enhancing the understanding of its therapeutic potential.

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Study on Antibacterial Derivatives : A study synthesized multiple derivatives and tested their antibacterial efficacy against various pathogens. The results indicated that modifications at specific positions on the imidazo ring significantly influenced antibacterial activity.
  • Pharmacokinetic Studies : Research has also explored the pharmacokinetics of these compounds in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism by which 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism may vary depending on the specific application, but it generally involves modulation of these targets to achieve the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related derivatives, focusing on substituent effects, heterocyclic core variations, and pharmacological relevance.

2.1. Substituent Modifications
Compound Name Substituent/Modification Key Differences Synthesis Method Biological Activity Physicochemical Properties References
Target Compound : 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Methyl (8-position) Baseline for comparison Multi-component reactions or enantioselective hydrogenation Antibacterial, peptidomimetic applications Hydrochloride salt improves solubility
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (QV-7177) Trifluoromethyl (6-position) Electron-withdrawing CF₃ group enhances metabolic stability Suzuki coupling or boronic acid cross-coupling Potential CNS activity (analogous to Alpidem/Zolpidem) Lower solubility due to lipophilic CF₃ group
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (7-position) Positional isomerism alters stereochemistry Diastereomeric synthesis (26% yield) Unreported; diastereomers may differ in target binding Similar solubility to target compound
2.2. Core Heterocycle Variations
Compound Name Core Structure Key Differences Synthesis Method Biological Activity Physicochemical Properties References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid Pyrimidine core (vs. pyridine) Additional nitrogen atom increases polarity Cyclocondensation of 2-aminopyrimidine Antibacterial (MIC: 2–8 µg/mL against S. aureus) Higher solubility due to pyrimidine core
Tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., BIM-46174) Pyrazine core (vs. pyridine) Broader hydrogen-bonding capacity Heterocyclized dipeptide synthesis Gαq-protein inhibition (IC₅₀: 0.5–2 µM) Moderate solubility; cell-permeable
2.3. Pharmacologically Relevant Analogs
Compound Name Structure/Activity Key Differences Synthesis Method Biological Activity References
Alpidem Imidazopyridine with dichlorophenyl substituent Lacks tetrahydro ring and carboxylic acid Multi-step alkylation/condensation Anxiolytic (GABAₐ receptor modulation)
Zolpidem Imidazopyridine with methylphenyl substituent Similar core but distinct substitution pattern Enantioselective synthesis Hypnotic (GABAₐ subtype selectivity)

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : The hydrochloride salt of the target compound improves solubility (≥100 mg/mL in water), critical for oral bioavailability .
  • LogP : Estimated at ~1.2 (methyl substituent balances hydrophobicity). Trifluoromethyl analogs (e.g., QV-7177) exhibit higher logP (~2.5), reducing solubility but enhancing blood-brain barrier penetration .

Biological Activity

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 137415-93-1

The biological activity of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. Its structural features allow it to exhibit properties such as:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Inhibits cancer cell proliferation by targeting specific kinases involved in tumor growth .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological ActivityDescription
Antimicrobial Effective against Gram-positive and Gram-negative bacteria .
Anticancer Inhibits proliferation of cancer cells; potential as a kinase inhibitor .
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models .
Neuroprotective Exhibits protective effects in models of neurodegeneration .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
  • Anticancer Research : Research focused on the compound's role as a potential anticancer agent showed that it selectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. In vivo studies indicated reduced tumor size in xenograft models treated with this compound compared to controls .
  • Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, treatment with 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid resulted in decreased neuronal cell death and improved cognitive function in treated animals. The proposed mechanism involves modulation of neuroinflammatory responses and enhancement of antioxidant defenses .

Comparative Analysis with Related Compounds

The following table compares 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acidYesYesYes
Imidazo[1,2-a]pyridineModerateLimitedNo
Tetrahydroimidazo[1,2-a]pyridineLimitedYesModerate

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